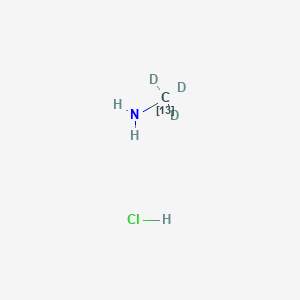
Drrmo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disaster risk reduction and management (DRRM) is a critical aspect of modern-day disaster management. It is a systematic approach to identifying, assessing, and reducing the risks of disasters. DRRM is a multi-disciplinary field that involves the integration of various scientific and technical disciplines to develop effective strategies for disaster management. One of the key components of DRRM is the use of Disaster Risk Reduction and Management Office (DRRMO), which is responsible for coordinating and implementing disaster management activities.
Mécanisme D'action
The mechanism of action of DrrmoO involves the integration of various scientific and technical disciplines to develop effective disaster management strategies. It involves the use of data and information from various sources to identify potential risks and vulnerabilities. DrrmoO also involves the development of models and simulations that can be used to predict the impact of disasters on different communities and regions.
Effets Biochimiques Et Physiologiques
DrrmoO does not have any biochemical or physiological effects as it is a tool used for disaster management. However, it can have a significant impact on the psychological well-being of individuals and communities affected by disasters. DrrmoO can help to reduce the risk of disasters, which can help to alleviate the stress and anxiety associated with disasters.
Avantages Et Limitations Des Expériences En Laboratoire
DrrmoO is not used in lab experiments as it is a tool used for disaster management. However, it can be used to develop models and simulations that can be used in lab experiments to predict the impact of disasters on different communities and regions. The advantages of using DrrmoO in lab experiments include its ability to synthesize data and information from various sources and its ability to develop effective disaster management strategies. The limitations of using DrrmoO in lab experiments include the lack of real-world data and the potential for inaccuracies in the models and simulations.
Orientations Futures
There are several future directions for DrrmoO, including the development of more advanced models and simulations that can accurately predict the impact of disasters on different communities and regions. DrrmoO can also be used to develop early warning systems that can alert communities to potential disasters. Additionally, DrrmoO can be used to develop more effective disaster management strategies that can help to reduce the impact of disasters on communities and regions.
Méthodes De Synthèse
DrrmoO is a tool used to synthesize data and information from various sources to develop effective disaster management strategies. It involves the collection, analysis, and interpretation of data from various sources, including meteorological data, topographical data, and social data. The synthesis method used by DrrmoO is based on the principles of risk assessment, which involves the identification and analysis of potential risks and vulnerabilities.
Applications De Recherche Scientifique
DrrmoO is a critical tool in scientific research related to disaster management. It is used to collect data and information on various aspects of disasters, including their causes, impacts, and mitigation strategies. DrrmoO is also used to develop models and simulations that can be used to predict the impact of disasters on different communities and regions.
Propriétés
Numéro CAS |
111070-81-6 |
|---|---|
Nom du produit |
Drrmo |
Formule moléculaire |
C20H34O16 |
Poids moléculaire |
530.5 g/mol |
Nom IUPAC |
(4R,5R,6R,7R)-8-[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6,7-tetrahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C20H34O16/c1-5-10(24)14(28)15(29)20(35-5)36-17-11(25)6(2)34-19(16(17)30)33-4-9(23)13(27)12(26)7(21)3-8(22)18(31)32/h5-7,9-17,19-21,23-30H,3-4H2,1-2H3,(H,31,32)/t5-,6-,7+,9+,10-,11-,12+,13+,14+,15+,16+,17+,19+,20-/m0/s1 |
Clé InChI |
HARGVJONLXPVEX-PILVOEBPSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OC[C@H]([C@H]([C@@H]([C@@H](CC(=O)C(=O)O)O)O)O)O)C)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC(C(C(C(CC(=O)C(=O)O)O)O)O)O)C)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OCC(C(C(C(CC(=O)C(=O)O)O)O)O)O)C)O)O)O)O |
Synonymes |
3-deoxy-8-O-(3-O-rhamnopyranosyl-rhamnopyranosyl)-manno-octulosonate DRRMO rhamnosyl-rhamnosyl-3-deoxymannooctulosonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



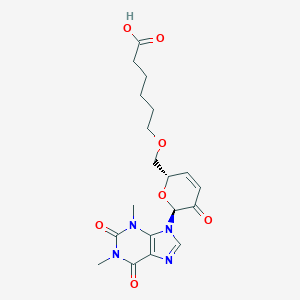
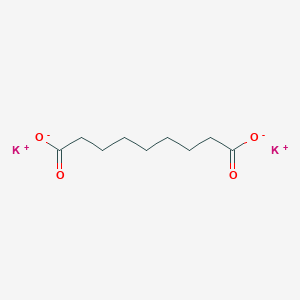
![(1S,9S,12R,19R)-8-Acetyl-12-ethyl-5,6-dimethoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-10-one](/img/structure/B25564.png)


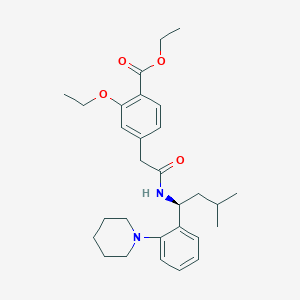


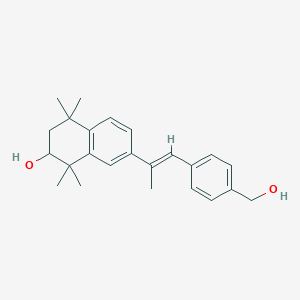

![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)
